molecular formula C9H18N2O2 B6243810 4-Morpholinepropanamide, N,N-dimethyl- CAS No. 53151-52-3

4-Morpholinepropanamide, N,N-dimethyl-

Cat. No. B6243810
CAS RN: 53151-52-3
M. Wt: 186.25 g/mol
InChI Key: OMZKADREWASNRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dimethyl-3-(morpholin-4-yl)propanamide, otherwise known as DMMP, is an organic compound that is used in research and industry. DMMP is a white, odorless, crystalline solid that is soluble in water and is used in various applications in the field of research, such as pharmaceuticals, biochemistry, and nanotechnology. DMMP is a versatile compound that has a wide range of uses due to its unique properties.

Scientific Research Applications

DMMP has a wide range of uses in scientific research. It is used as a substrate for various enzymes, such as cytochrome P450, and is also used in the synthesis of various organic compounds. DMMP is also used as a catalyst in the synthesis of peptides and proteins. In addition, DMMP is used as a solvent for various organic compounds and is used in the study of the structure and function of proteins.

Mechanism of Action

DMMP acts as a substrate for various enzymes and is involved in the synthesis of various organic compounds. DMMP is also used as a catalyst in the synthesis of peptides and proteins. In addition, DMMP can act as a solvent for various organic compounds and is used in the study of the structure and function of proteins.
Biochemical and Physiological Effects
DMMP is known to have a wide range of biochemical and physiological effects. It is known to be a substrate for various enzymes, such as cytochrome P450, and is also involved in the synthesis of various organic compounds. DMMP is also known to have an inhibitory effect on the activity of certain enzymes, such as acetylcholinesterase. In addition, DMMP is known to have an effect on the activity of certain hormones, such as glucagon.

Advantages and Limitations for Lab Experiments

The main advantage of using DMMP in laboratory experiments is its versatility. DMMP is a relatively inexpensive compound and is readily available in most laboratory settings. In addition, DMMP is relatively easy to handle and is relatively safe to use in laboratory experiments. The main limitation of using DMMP in laboratory experiments is its potential toxicity. DMMP is known to be toxic to humans and animals, and should therefore be handled with caution in laboratory experiments.

Future Directions

The future of DMMP in laboratory experiments is quite promising. DMMP is a versatile compound that has a wide range of uses in the field of research and industry. In the future, DMMP could be used in the synthesis of various organic compounds and in the study of the structure and function of proteins. In addition, DMMP could be used as a catalyst in the synthesis of peptides and proteins. Furthermore, DMMP could be used as a solvent for various organic compounds and could be used in the study of the structure and function of proteins. Finally, DMMP could be used as a substrate for various enzymes, such as cytochrome P450, and could be used in the synthesis of various organic compounds.

Synthesis Methods

DMMP is synthesized by the reaction of N,N-dimethyl propionamide with morpholine. This reaction produces DMMP in the form of a white crystalline solid. The reaction is typically carried out at a temperature of around 40-50°C in an inert atmosphere. The reaction is usually complete in a few hours.

properties

{ "Design of the Synthesis Pathway": "The synthesis of N,N-dimethyl-3-(morpholin-4-yl)propanamide can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "Morpholine", "Acetic anhydride", "Dimethylamine", "3-bromopropanoic acid" ], "Reaction": [ "Step 1: The reaction of morpholine with acetic anhydride in the presence of a catalyst such as pyridine or triethylamine to form N-acetylmorpholine.", "Step 2: The reaction of N-acetylmorpholine with dimethylamine in the presence of a base such as sodium hydroxide to form N,N-dimethylmorpholin-4-amine.", "Step 3: The reaction of N,N-dimethylmorpholin-4-amine with 3-bromopropanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form N,N-dimethyl-3-(morpholin-4-yl)propanamide." ] }

CAS RN

53151-52-3

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

IUPAC Name

N,N-dimethyl-3-morpholin-4-ylpropanamide

InChI

InChI=1S/C9H18N2O2/c1-10(2)9(12)3-4-11-5-7-13-8-6-11/h3-8H2,1-2H3

InChI Key

OMZKADREWASNRC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CCN1CCOCC1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.